molecular formula C5H9BO4 B14505792 (2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol CAS No. 63185-97-7

(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol

Cat. No.: B14505792
CAS No.: 63185-97-7
M. Wt: 143.94 g/mol
InChI Key: MPZKIPMWNDXTNE-UHFFFAOYSA-N
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Description

(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol is a chemical compound with the molecular formula C5H9BO4. It is a boronic acid ester and belongs to the class of aliphatic cyclic structures. The compound is characterized by a bicyclic structure containing boron, oxygen, and carbon atoms. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol typically involves the reaction of boronic acids with diols. One common method is the reaction of boronic acid with 1,3-dioxane derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of boron-containing biomolecules and their interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol involves its ability to form stable complexes with various molecules. The boron atom in the compound can coordinate with oxygen, nitrogen, and other electron-donating atoms, leading to the formation of stable adducts. These interactions are crucial in its applications in catalysis and drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol is unique due to its boron content, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring boron-containing compounds, such as in organic synthesis and materials science .

Properties

CAS No.

63185-97-7

Molecular Formula

C5H9BO4

Molecular Weight

143.94 g/mol

IUPAC Name

2,6,7-trioxa-1-borabicyclo[2.2.2]octan-4-ylmethanol

InChI

InChI=1S/C5H9BO4/c7-1-5-2-8-6(9-3-5)10-4-5/h7H,1-4H2

InChI Key

MPZKIPMWNDXTNE-UHFFFAOYSA-N

Canonical SMILES

B12OCC(CO1)(CO2)CO

Origin of Product

United States

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